

TR-14035: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

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Compound of Interest

Compound Name: TR-14035

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Abstract

TR-14035 is a potent, orally bioavailable dual antagonist of the integrins $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha 4\beta 7$. These integrins play a critical role in the trafficking and recruitment of lymphocytes to sites of inflammation, making them attractive therapeutic targets for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of **TR-14035**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development in this area.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The $\alpha 4$ integrins, $\alpha 4\beta 1$ and $\alpha 4\beta 7$, are key regulators of leukocyte trafficking. $\alpha 4\beta 1$, through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelium, facilitates the recruitment of lymphocytes, monocytes, and eosinophils to various tissues. $\alpha 4\beta 7$ specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Given their central role in inflammation, antagonism of these integrins represents a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and multiple sclerosis.

TR-14035 emerged from a lead optimization program focused on identifying small molecule inhibitors of $\alpha 4$ integrins. It is a derivative of N-benzoyl-L-biphenylalanine and has demonstrated potent and dual antagonism of both $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.^[1]

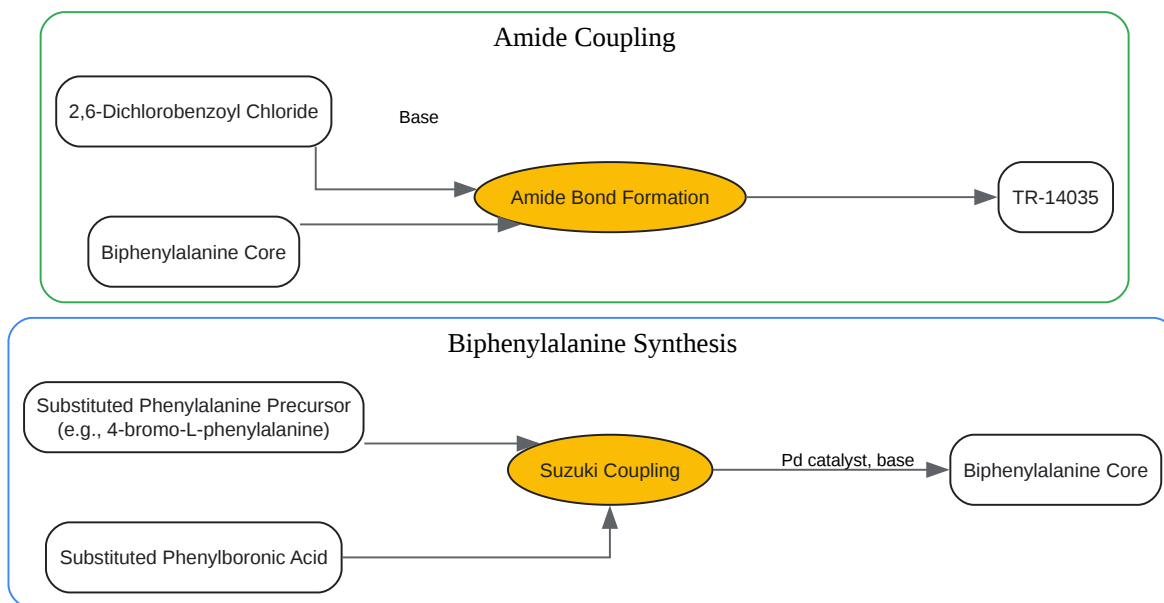
Discovery and Lead Optimization

The discovery of **TR-14035** was the result of a systematic structure-activity relationship (SAR) study starting from a lead compound with modest activity. The initial lead, an N-benzoyl-L-biphenylalanine derivative, was optimized through sequential manipulation of substituents on the biphenyl and benzoyl rings to enhance potency and oral bioavailability.^[1] This effort led to the identification of **TR-14035** (also referred to as compound 81 in the primary literature) as a candidate with low nanomolar inhibitory activity against both $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.^[1]

Synthesis

TR-14035, chemically named N-(2,6-dichlorobenzoyl)-4-(2',6'-dimethoxyphenyl)-L-phenylalanine, belongs to the class of N-benzoyl-L-biphenylalanine derivatives. While a detailed, step-by-step synthesis protocol for **TR-14035** is not publicly available, the general synthetic approach for this class of compounds has been described.^[1] The synthesis typically involves two key fragments: a substituted biphenylalanine core and a substituted benzoyl moiety.

A representative synthetic scheme is outlined below:



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Caption: General Synthetic Workflow for **TR-14035**.

Experimental Protocol: General Synthesis of N-benzoyl-L-biphenylalanine Derivatives

- **Suzuki Coupling:** A substituted phenylboronic acid is coupled with a protected 4-bromo-L-phenylalanine derivative in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., Na_2CO_3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux until completion.
- **Deprotection:** The protecting groups on the amino and carboxyl functionalities of the resulting biphenylalanine derivative are removed under appropriate conditions.
- **Amide Coupling:** The deprotected biphenylalanine core is then acylated with a substituted benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in the presence of a base (e.g.,

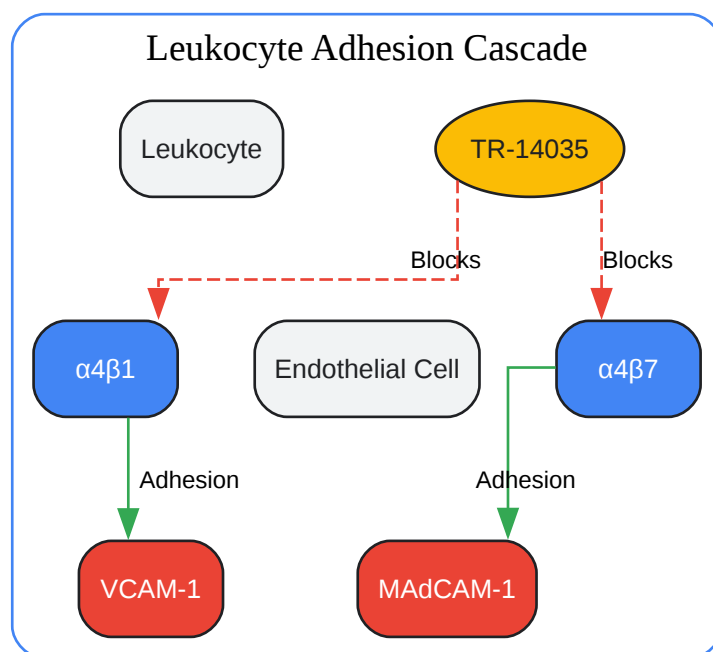
triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final N-benzoyl-L-biphenylalanine product.

- Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

Mechanism of Action and Signaling Pathways

TR-14035 functions as a competitive antagonist at the ligand-binding site of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins. By occupying this site, it prevents the interaction of these integrins with their respective ligands, VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a critical step in their migration from the bloodstream into inflamed tissues.

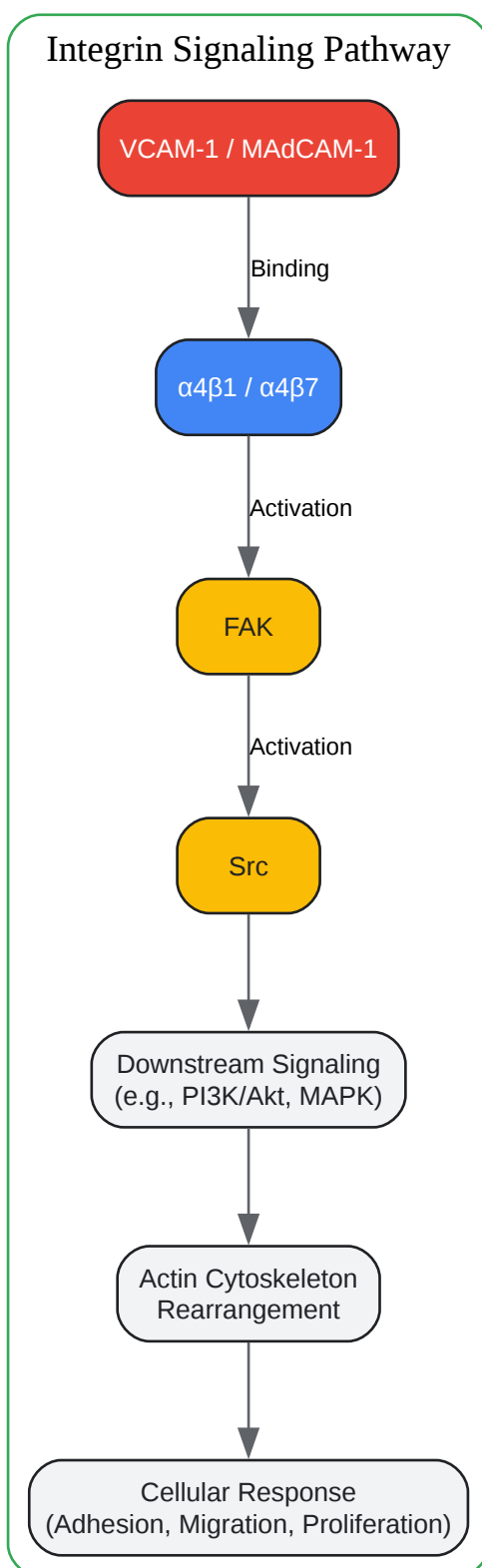
The downstream signaling pathways initiated by integrin-ligand binding are complex and lead to cell adhesion, migration, and activation. By blocking the initial binding event, **TR-14035** effectively inhibits these downstream signaling cascades.



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Caption: Mechanism of Action of **TR-14035**.

The binding of $\alpha 4$ integrins to their ligands initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. These events ultimately regulate the actin cytoskeleton, promoting cell spreading, migration, and gene expression.



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Caption: Simplified Integrin Signaling Pathway.

Preclinical Pharmacology

In Vitro Potency

TR-14035 has demonstrated potent inhibitory activity against both human $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins in in vitro assays.[\[1\]](#)[\[2\]](#)

Target	Assay Type	IC ₅₀ (nM)
$\alpha 4\beta 7$	Cell-based Adhesion Assay	7
$\alpha 4\beta 1$	Cell-based Adhesion Assay	87

Table 1: In Vitro Potency of **TR-14035**[\[1\]](#)[\[2\]](#)

Experimental Protocol: Cell-Based Adhesion Assay

- **Plate Coating:** 96-well plates are coated with the respective integrin ligand (e.g., recombinant human VCAM-1 or MAdCAM-1) and incubated overnight at 4°C. The plates are then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
- **Cell Culture:** A leukocyte cell line endogenously expressing the target integrins (e.g., Jurkat cells for $\alpha 4\beta 1$, RPMI-8866 cells for $\alpha 4\beta 7$) is cultured under standard conditions.
- **Inhibition Assay:** The cells are pre-incubated with varying concentrations of **TR-14035** or vehicle control.
- **Adhesion:** The pre-treated cells are then added to the ligand-coated plates and incubated to allow for cell adhesion.
- **Washing and Quantification:** Non-adherent cells are removed by a standardized washing procedure. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining or a metabolic activity assay).
- **Data Analysis:** The percentage of cell adhesion at each concentration of the inhibitor is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy

The in vivo efficacy of **TR-14035** has been evaluated in a rat model of allergic asthma. Oral administration of **TR-14035** demonstrated a significant reduction in airway hyper-responsiveness and inflammation.

Animal Model	Dose	Route	Key Findings
Brown Norway Rat (Allergic Asthma)	3 mg/kg	Oral	- Suppressed antigen-induced airway hyper-responsiveness. - Decreased inflammatory cell counts in bronchoalveolar lavage fluid. - Reduced lung inflammatory lesions.

Table 2: In Vivo Efficacy of **TR-14035**[\[2\]](#)

Pharmacokinetics

Pharmacokinetic studies of **TR-14035** have been conducted in rats and dogs. The compound exhibits moderate oral bioavailability.[\[2\]](#)

Species	Dose (mg/kg)	Route	Bioavailability (%)	C _{max} (µg/mL)	T _{1/2} (h)
Rat	10	Oral	17.1	0.18	0.28
Dog	10	Oral	13.2	0.10	0.81

Table 3: Pharmacokinetic Parameters of **TR-14035**[\[2\]](#)

Clinical Development

Phase I clinical studies of **TR-14035** have been completed in Europe.[1] However, detailed results regarding the safety, tolerability, and pharmacokinetics of **TR-14035** in humans have not been made publicly available at the time of this writing. The current development status of **TR-14035** is unclear.[3]

Conclusion

TR-14035 is a potent dual antagonist of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins that has shown promise in preclinical models of inflammation. Its discovery and development highlight the potential of small molecule inhibitors for the treatment of inflammatory and autoimmune diseases. While the outcome of its clinical development remains to be seen, the data gathered on **TR-14035** provides a valuable foundation for the design and development of future integrin antagonists. Further disclosure of the Phase I clinical trial data would be instrumental in fully assessing the therapeutic potential of this compound.

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